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Compound of Interest

Compound Name: Brexpiprazole

Cat. No.: B1667787

An In-depth Technical Guide to the Early-Phase Clinical Development of Brexpiprazole

Introduction

Brexpiprazole (marketed as Rexulti®) is a second-generation (atypical) antipsychotic
classified as a Serotonin-Dopamine Activity Modulator (SDAM).[1] It was discovered by Otsuka
Pharmaceutical and is co-developed with Lundbeck.[2] Brexpiprazole is approved for the
treatment of schizophrenia and as an adjunctive therapy to antidepressants for Major
Depressive Disorder (MDD).[3][4] Its development was driven by the goal of creating a therapy
with a balanced efficacy and tolerability profile, building upon the pharmacology of earlier
dopamine D2 receptor partial agonists like aripiprazole.[1] This guide provides a detailed
overview of the foundational preclinical and early-phase clinical studies that characterized the
core pharmacological and clinical properties of brexpiprazole.

Mechanism of Action and Pharmacodynamics

The therapeutic effects of brexpiprazole are believed to be mediated through a combination of
partial agonist activity at serotonin 5-HT1A and dopamine D2/D3 receptors, and antagonist
activity at serotonin 5-HT2A receptors. This multifaceted receptor profile distinguishes it from
other antipsychotics and contributes to its clinical effects.

o Dopamine D2 and D3 Receptors: Brexpiprazole acts as a partial agonist at D2 and D3
receptors. This allows it to modulate dopaminergic activity, reducing neurotransmission in
hyperdopaminergic states (like the mesolimbic pathway in psychosis) and potentially
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increasing it in hypodopaminergic states (like the mesocortical pathway associated with
negative and cognitive symptoms). Compared to aripiprazole, brexpiprazole exhibits lower
intrinsic activity at the D2 receptor, which is thought to contribute to a lower risk of activating
side effects such as akathisia and insomnia.

» Serotonin 5-HT1A Receptors: As a partial agonist at 5-HT1A receptors, brexpiprazole may
contribute to anxiolytic and antidepressant effects. It is more potent at 5-HT1A receptors
compared to aripiprazole.

o Serotonin 5-HT2A Receptors: Potent antagonism at 5-HT2A receptors is a hallmark of
atypical antipsychotics. This action is believed to mitigate extrapyramidal symptoms (EPS)
and may improve negative symptoms and cognitive function by increasing dopamine release
in specific brain regions.

o Other Receptors: Brexpiprazole also acts as an antagonist at various other receptors,
including noradrenergic al1B/2C receptors, which may be relevant to its overall clinical
profile. It has a moderate affinity for the histamine H1 receptor, suggesting a potential for
sedation and weight gain, though preclinical studies suggested this effect would be weak.

Data Presentation: Receptor Binding Profile

The following table summarizes the in vitro receptor binding affinities of brexpiprazole for
various key monoaminergic receptors.
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Receptor Binding Affinity (Ki, nM) Pharmacological Activity
Serotonin 5-HT1A 0.12 Partial Agonist
Dopamine D2 0.30 Partial Agonist
Serotonin 5-HT2A 0.47 Antagonist
Noradrenergic a2C 0.59 Antagonist
Dopamine D3 1.1 Partial Agonist
Serotonin 5-HT2B 1.9 Antagonist
Noradrenergic alD 2.6 Antagonist
Serotonin 5-HT7 3.7 Antagonist
Noradrenergic alA 3.8 Antagonist
Histamine H1 19 Antagonist
Noradrenergic alB 0.17 Antagonist

(Data sourced from DrugBank
Online)

Visualization: Signaling Pathway
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Caption: Brexpiprazole's multimodal action on key dopamine and serotonin receptors.

Pharmacokinetics

Early-phase studies established a predictable pharmacokinetic profile for brexpiprazole,
characterized by good oral absorption, extensive distribution, and a long elimination half-life,
supporting a once-daily dosing regimen.

o Absorption: Brexpiprazole is well absorbed after oral administration, with an absolute
bioavailability of 95%. Peak plasma concentrations are typically reached within 4 hours.

e Distribution: The drug is highly bound (>99%) to plasma proteins, primarily serum albumin
and al-acid glycoprotein. It distributes widely into body tissues.

o Metabolism: Brexpiprazole is extensively metabolized in the liver, primarily through the
cytochrome P450 enzymes CYP3A4 and CYP2D6. Its major metabolite, DM-3411, is
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considered pharmacologically inactive and at steady-state represents 23% to 48% of the
parent drug's exposure (AUC) in plasma.

o Excretion: Following a single oral dose, approximately 25% of the administered radioactivity
is recovered in the urine and 46% in the feces. The terminal elimination half-life is long,
ranging from 86 to 92 hours.

ion: PI Kineti .

Parameter Value Reference
Absolute Oral Bioavailability 95%
Time to Peak Plasma
) 4 hours
Concentration (Tmax)
Plasma Protein Binding >99%
Terminal Elimination Half-Life 86-92 hours

Primary Metabolic Pathways CYP3A4, CYP2D6

Primary Route of Excretion Feces (~46%), Urine (~25%)

Early-Phase Clinical Development

The early clinical development of brexpiprazole focused on establishing its safety, tolerability,
pharmacokinetic profile, and effective dose range for the target indications of schizophrenia
and MDD.

Phase | Studies

Phase | trials were designed to assess the safety and pharmacokinetics of single and multiple

ascending doses of brexpiprazole in healthy volunteers and specific populations, such as the

elderly. These studies are crucial for determining the initial tolerability and dose progression for
subsequent Phase Il trials.

A typical Phase | study involves a randomized, double-blind, placebo-controlled design.
Participants are enrolled in sequential cohorts, each receiving a higher dose of the
investigational drug than the previous cohort. Key assessments include frequent monitoring of
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adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests
(hematology, chemistry, urinalysis). Pharmacokinetic sampling is performed at predefined
intervals to determine parameters like Cmax, Tmax, AUC, and half-life. The decision to
escalate to the next dose level is based on a thorough review of the safety and tolerability data
from the current cohort.

Data Presentation: Overview of a Phase | Clinical Trial

Design
Trial Identifier NCT01670279
A Phase 1 Study to Assess the
Safety/Tolerability of Brexpiprazole as
Study Title ) Y ] Y ] PP ] )
Adjunctive Therapy in Elderly Subjects With
Major Depressive Disorder
) Multicenter, randomized, double-blind, placebo-
Design ) )
controlled, multiple ascending dose
) Elderly subjects (age 70-85) with MDD on stable
Population )
antidepressant therapy
Sequential cohorts with titration and fixed-dose
Intervention phases (e.g., 14-day titration followed by 14
days at 2 mg, then 14 days at 3 mg)
Safety and tolerability, assessed by incidence of
Primary Outcome AEs, laboratory values, vital signs, ECGs, and
extrapyramidal symptom ratings
Established the safety and tolerability profile in
Key Findings an elderly population, providing data to support

dosing in this group.

(Information sourced from ClinicalTrials.gov)

Visualization: Phase | Study Workflow
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Caption: Workflow for a multiple ascending dose (MAD) Phase I clinical trial.

Phase Il Studies

Phase Il trials were conducted to evaluate the efficacy of brexpiprazole within a selected dose
range and to further characterize its safety profile in patients with the target disease. These
studies provided the first proof-of-concept for its therapeutic utility.

Phase Il studies are typically randomized, double-blind, placebo-controlled trials involving
several hundred patients. After a screening period to confirm diagnosis and eligibility, patients
are often entered into a single-blind placebo run-in phase to exclude high placebo responders.
Eligible patients are then randomized to receive either a fixed or flexible dose of
brexpiprazole, placebo, or sometimes an active comparator. The primary efficacy endpoint is
measured as the change from baseline to a predetermined time point (e.g., 6 or 8 weeks) on a
validated disease-specific rating scale, such as the Positive and Negative Syndrome Scale
(PANSS) for schizophrenia or the Montgomery-Asberg Depression Rating Scale (MADRS) for
MDD. Safety and tolerability are monitored throughout the trial.

Data Presentation: Summary of Phase Il Trials
Table 4: Schizophrenia
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Parameter

Study Design

Description

Randomized, double-blind, placebo-
controlled, active-comparator
(aripiprazole) Phase Il study.

Patients with an acute exacerbation of

Population ) )

schizophrenia.

Brexpiprazole (0.25 mg fixed; 1.0£0.5 mg,
Intervention Arms 2.5£0.5 mg, 5.0+1 mg flexible doses), Placebo,

Aripiprazole (155 mg).

Primary Endpoint

Change from baseline in PANSS total score at
Week 6.

| Key Outcome | This initial Phase Il study did not demonstrate statistically significant
separation from placebo for the brexpiprazole or aripiprazole groups, highlighting the
challenges of dose-finding. Data from this and subsequent pivotal trials informed the selection

of 2 mg and 4 mg as effective doses. |

Table 5: Major Depressive Disorder (Adjunctive Therapy)

Parameter

Study Design

Description

Phase Il, randomized, double-blind,
placebo-controlled study (e.g., Trial 331-
08-211).

Population

Adult patients with MDD who had an inadequate
response to 1-3 standard antidepressant
treatments (ADTS).

Intervention Arms

Adjunctive brexpiprazole (e.g., flexible doses of
0.5£0.25 mg/day; 1.5+£0.5 mg/day) or adjunctive
placebo, added to existing ADT.

Primary Endpoint

Change from baseline in MADRS total score at
Week 6.
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| Key Outcome | Demonstrated that adjunctive brexpiprazole was superior to adjunctive
placebo in reducing depressive symptoms. Doses below 1 mg/day were found to be ineffective,

guiding the dose selection for Phase lll trials. |

Visualization: Phase Il Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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